molecular formula C2H6N2 B14131515 Ethene-1,1-diamine CAS No. 4363-36-4

Ethene-1,1-diamine

Cat. No.: B14131515
CAS No.: 4363-36-4
M. Wt: 58.08 g/mol
InChI Key: BSGRLBPZSRZQOR-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the quest for novel molecular frameworks that offer unique reactivity and serve as versatile building blocks is perpetual. Geminal diaminoalkenes, also known as ketene (B1206846) aminals, fit this role by providing a highly electron-rich olefinic system. This "push-pull" electronic structure, arising from the electron-donating amino groups and the electron-withdrawing sp² carbon, makes them valuable intermediates. They can participate in a variety of chemical transformations, including cycloadditions, electrophilic additions, and substitutions, leading to the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules. Their utility is a subject of ongoing research, particularly in the development of efficient synthetic methodologies. researchgate.netresearchgate.net

Overview of the Geminal Diamine Structural Motif

The term "geminal," derived from the Latin gemini (B1671429) meaning "twins," describes the relationship between two functional groups attached to the same atom. wikipedia.org A geminal diamine, therefore, features two amino groups bonded to a single carbon atom. comu.edu.tr This motif is considerably less common and generally less stable than its vicinal counterpart, where the amino groups are on adjacent carbons (e.g., ethane-1,2-diamine). wikiwand.comwikipedia.org

Geminal diamines with N-H bonds are often invoked as reactive intermediates in reactions like transimination rather than being stable, isolable compounds. comu.edu.trwikipedia.org The instability arises because they can readily eliminate one of the amino groups to form a more stable iminium ion. However, stability can be conferred by substitution. For instance, attaching electron-withdrawing groups to the molecule or incorporating the nitrogen atoms into a cyclic system can lead to isolable geminal diamine derivatives. comu.edu.tr The alkene variant, a geminal diaminoalkene, combines the features of a geminal diamine with a C=C double bond, creating a nucleophilic enamine-like system with enhanced reactivity.

Significance of the Ethene-1,1-diamine (B14131556) Framework in Chemical Research

While the parent compound, this compound, is primarily of theoretical interest as a likely unstable intermediate, its substituted derivatives have garnered significant attention in chemical research. The framework becomes particularly noteworthy when electron-withdrawing groups are placed on the adjacent carbon, creating a powerful "push-pull" system.

A paramount example is 1,1-diamino-2,2-dinitroethene (also known as DADNE or FOX-7), a compound first synthesized in 1998. researchgate.netpurkh.com In FOX-7, the this compound backbone is substituted with two nitro groups on the second carbon. This arrangement creates a molecule with geminal electron-donating amino groups opposite geminal electron-withdrawing nitro groups. researchgate.net This electronic push-pull effect is crucial to its properties, creating an unbalanced electron distribution that is characteristic of energetic materials. researchgate.net

Research into FOX-7 has been extensive, covering its synthesis, spectroscopic properties, thermal stability, and reactivity. researchgate.netscispace.com Its unique molecular structure allows for strong intermolecular and intramolecular hydrogen bonding, which contributes to its stability and low sensitivity compared to other energetic materials like RDX. scispace.com The study of FOX-7 and similar substituted ethene-1,1-diamines is a key area of research in materials science, particularly for the development of novel insensitive high-energy materials. purkh.comscispace.com

Table 1: Selected Properties of 1,1-diamino-2,2-dinitroethene (FOX-7)

PropertyValueReferences
Molecular Formula C₂H₄N₄O₄ scispace.com
Appearance Yellow crystalline solid mdpi.com
Density (crystal) 1.885 - 1.893 g/cm³ researchgate.net
Crystal System Monoclinic P2₁/n researchgate.net
Phase Transition (α→β) ~113 °C scispace.com
Decomposition Begins >200 °C scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2/c1-2(3)4/h1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGRLBPZSRZQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591493
Record name Ethene-1,1-diamine
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Molecular Weight

58.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-36-4, 12602-25-4
Record name 1,1-Ethenediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=4363-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene-1,1-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry of Ethene 1,1 Diamine Systems

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like ethene-1,1-diamine (B14131556), these methods can provide deep insights into its stability, reactivity, and spectroscopic behavior.

Ab Initio Calculations for Molecular Geometries and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a high level of theoretical accuracy for determining molecular geometries and energetics. nih.gov For this compound, these calculations would provide precise predictions of bond lengths, bond angles, and dihedral angles. The planarity of the molecule would be a key point of interest, with calculations determining the energetic favorability of a planar versus a puckered conformation of the amino groups. The rotational barriers around the C-N bonds could also be calculated, providing insight into the molecule's conformational flexibility.

Illustrative Data Table: Predicted Molecular Geometry of this compound

ParameterPredicted Value
C=C Bond Length~1.35 Å
C-N Bond Length~1.38 Å
N-H Bond Length~1.01 Å
C-H Bond Length~1.09 Å
C-C-N Bond Angle~125°
H-N-H Bond Angle~118°
H-C-H Bond Angle~120°
Note: These are hypothetical values based on typical ab initio calculations for similar molecules and are for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Distribution

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be a π-type orbital with significant contributions from the nitrogen lone pairs and the C=C double bond, making it nucleophilic at the β-carbon. The LUMO is likely to be a π*-antibonding orbital. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and its electronic transition energies. Analysis of the electron distribution, through methods like Natural Bond Orbital (NBO) analysis, would quantify the charge distribution and the extent of electron delocalization.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies of this compound

OrbitalPredicted Energy (eV)
HOMO-5.8
LUMO1.2
HOMO-LUMO Gap7.0
Note: These are hypothetical values for illustrative purposes.

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The vinyl protons and carbons would show shifts characteristic of an electron-rich double bond.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. Key vibrational modes would include the N-H stretching frequencies, the C=C stretching frequency (expected to be at a lower wavenumber than in simple alkenes due to conjugation), and the C-N stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, a π → π* transition would likely be the most significant, with its wavelength being influenced by the extent of conjugation.

Illustrative Data Table: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3300-3500
C-H (vinyl) Stretch3000-3100
C=C Stretch1620-1640
C-N Stretch1250-1350
Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a larger ensemble of molecules, providing insights into bulk properties and intermolecular interactions.

Elucidation of Hydrogen Bonding Networks in Condensed Phases and Solutions

In the condensed phase or in protic solvents, this compound is expected to form extensive hydrogen bonding networks through its amino groups. MD simulations, using a suitable force field, could model these interactions. The simulations would reveal the preferred geometries of hydrogen bonds (both as a donor and an acceptor), the average number of hydrogen bonds per molecule, and their lifetimes. The radial distribution functions between the nitrogen and hydrogen atoms of neighboring molecules would provide a quantitative measure of the local molecular ordering due to hydrogen bonding. These simulations would be crucial for understanding the physical properties of this compound, such as its boiling point, viscosity, and solubility.

Examination of van der Waals Interactions in Molecular Assemblies

Computational chemistry provides critical tools for understanding the non-covalent interactions that govern the structure and properties of molecular assemblies. In systems involving this compound and its derivatives, particularly the energetic material 1,1-diamino-2,2-dinitroethene (FOX-7), van der Waals (vdW) forces, alongside hydrogen bonds, play a pivotal role in crystal packing and stability.

Tautomerism and Isomerization Dynamics in this compound Derivatives

Isomerization processes, including tautomerism, are fundamental to the reactivity and stability of this compound derivatives. Computational studies have been instrumental in mapping the complex potential energy surfaces that govern these transformations, identifying key intermediates and the energy barriers that separate them.

Quantum chemical calculations have been extensively used to map the energetic landscapes of isomerization pathways for derivatives such as 1,1-diamino-2,2-dinitroethene (FOX-7). nih.gov One of the most studied isomerization reactions is the nitro-to-nitrite rearrangement. This process involves the transformation of a nitro group (-NO2) into a nitrite (B80452) group (-ONO). Computational studies have identified a cyclic transition state with a three-member ring for this rearrangement. rsc.org The energy barrier for this process has been calculated using various levels of theory. Density Functional Theory (DFT) calculations have placed this barrier at approximately 273 kJ/mol. rsc.org Other studies have reported similar activation barriers in the range of 244–247 kJ/mol. uhmreactiondynamics.orgresearchgate.net

Another key isomerization pathway involves hydrogen migration. For instance, a hydrogen atom can shift from one of the amino groups to the carbon atom of the C-NO2 moiety. uhmreactiondynamics.org This changes the hybridization of the carbon atom from sp2 to sp3. uhmreactiondynamics.org The energy barrier for such a hydrogen shift has been calculated to be around 203 kJ/mol in the gas phase. rsc.org These computational findings are crucial for understanding the initial steps of chemical reactions, including decomposition, as these isomerization pathways can lead to less stable intermediates. nih.gov

Calculated Energy Barriers for Isomerization Pathways in 1,1-diamino-2,2-dinitroethene (FOX-7)
Isomerization PathwayCalculated Energy Barrier (kJ/mol)Computational Method/Reference
Nitro-to-Nitrite Rearrangement273DFT-B3P86/6-31+G(d,p) rsc.org
Nitro-to-Nitrite Rearrangement247Cited by Gindulyte et al. uhmreactiondynamics.org
Hydrogen Migration (-NH2 to -C(NO2)2)203DFT-B3P86/6-31+G(d,p) rsc.org
Hydrogen Migration (Condensed Phase)252.8DFT uhmreactiondynamics.org

Proton transfer (PT) is a key elementary step in many tautomeric equilibria. In this compound derivatives, computational studies have elucidated pathways involving intramolecular hydrogen shifts. These migrations are fundamental to the interconversion of tautomers. For example, the transfer of a proton from an amino group to a carbon or oxygen atom represents a critical step in the isomerization landscape. rsc.orguhmreactiondynamics.org

Computational models can map the entire reaction coordinate for proton transfer, identifying the transition state structure and calculating the associated energy barrier. researchgate.net In the case of FOX-7, a hydrogen atom transfer from the amino group to an oxygen atom of the nitro moiety has been identified as a potential initial decomposition pathway. uhmreactiondynamics.org While direct proton transfer within a molecule can occur, the mechanism can be more complex, potentially being mediated by solvent molecules in condensed phases. mdpi.com Theoretical calculations can distinguish between these pathways by including explicit solvent molecules in the computational model to see if they lower the energy barrier for transfer. nih.gov

The stability and equilibrium position of tautomers can be significantly influenced by the surrounding solvent environment. Computational chemistry models this influence primarily through implicit and explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit method that represents the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution. mdpi.comresearchgate.net

This approach allows for the calculation of solvation energies and the prediction of how a solvent's polarity will affect the relative energies of different tautomers. nih.gov Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. acs.org For this compound derivatives, which can have tautomers with significantly different charge distributions, the choice of solvent can shift the tautomeric equilibrium. For example, increasing the dielectric constant of the solvent can enhance the electron-accepting properties of a nitro group and the electron-donating ability of an amino group, thereby altering the relative stability of various tautomeric forms. nih.gov Computational studies have shown that the effect of the solvent can be substantial, potentially altering which tautomer is the most stable in solution compared to the gas phase. mdpi.com

Mechanistic Studies of Chemical Decomposition Pathways

Computational chemistry is a powerful tool for investigating the complex reaction mechanisms of chemical decomposition, particularly for energetic materials derived from this compound. These studies provide detailed, step-by-step molecular insights into bond-breaking and rearrangement processes that are often difficult to probe experimentally.

For the energetic material 1,1-diamino-2,2-dinitroethene (FOX-7), theoretical studies have identified several competing initial unimolecular decomposition pathways. nih.govrsc.org

C-NO2 Cleavage: The homolytic fission of the carbon-nitro bond is consistently identified as a primary decomposition channel. researchgate.net Computational studies using DFT have calculated the endothermicity of this barrierless process to be around 293-301 kJ/mol in the gas phase. rsc.orguhmreactiondynamics.org In the condensed phase, the energy required for this bond rupture increases slightly due to intermolecular interactions, calculated to be 321.5 kJ mol-1. uhmreactiondynamics.org This pathway is considered dominant at high temperatures. researchgate.net

Nitro-to-Nitrite Rearrangement: As discussed under isomerization, this pathway involves the transformation of FOX-7 to an aminodinitro-ethenyl nitrite intermediate (I1) via a high-energy cyclic transition state. rsc.org The calculated activation energy for this step is approximately 247-273 kJ/mol. rsc.orguhmreactiondynamics.org This intermediate can then dissociate by breaking the weaker O-NO bond, releasing nitric oxide (NO). uhmreactiondynamics.org This pathway is predicted to be more significant at lower temperatures. uhmreactiondynamics.org

C-NH2 Dissociation: The cleavage of the carbon-amino bond is another possible unimolecular decomposition route. However, computational studies consistently show this pathway to have a much higher energy requirement compared to C-NO2 cleavage. The calculated bond dissociation energy for the C-NH2 bond is significantly higher, in the range of 461-475 kJ/mol. rsc.orguhmreactiondynamics.orguhmreactiondynamics.org Consequently, this pathway is considered the least likely initial step in the thermal decomposition of FOX-7. uhmreactiondynamics.org

Calculated Energy Barriers for Unimolecular Decomposition Pathways of 1,1-diamino-2,2-dinitroethene (FOX-7)
Decomposition PathwayCalculated Energy Barrier / Endothermicity (kJ/mol)PhaseReference
C-NO2 Cleavage300 (Endothermic, barrierless)Gas rsc.org
C-NO2 Cleavage293GasPolitzer et al. uhmreactiondynamics.org
C-NO2 Cleavage321.5Condensed uhmreactiondynamics.org
Nitro-to-Nitrite Rearrangement273Gas rsc.org
Nitro-to-Nitrite Rearrangement247GasGindulyte et al. uhmreactiondynamics.org
C-NH2 Dissociation461Gas rsc.org
C-NH2 Dissociation467GasPolitzer et al. uhmreactiondynamics.org
C-NH2 Dissociation474.5Condensed uhmreactiondynamics.org

Bimolecular Reaction Pathways Involving Reactive Intermediates (e.g., radical reactions)

Computational studies have revealed that while unimolecular decomposition is a key initiation step for 1,1-Diamino-2,2-dinitroethene (FOX-7), subsequent bimolecular reactions involving the resulting reactive intermediates are energetically favored for the formation of many final products. researchgate.net These pathways often involve the recombination of radicals and other small molecules produced during the initial decomposition phases.

Initial unimolecular steps, such as the cleavage of the C-NO₂ bond, produce radicals like nitrogen dioxide (NO₂). rsc.orgresearchgate.net This NO₂ radical can then participate in bimolecular reactions. Research indicates that the decomposition energy barrier for FOX-7 is lowered when it reacts with NO₂, demonstrating the significant role of these secondary reactions. researchgate.net

Ab initio molecular dynamics (AIMD) simulations and potential energy profile searches have been employed to map out these complex reaction networks. researchgate.net These studies show that products such as hydroxylamine, nitrosamine, water, ammonia, and urea (B33335) are preferentially formed through bimolecular recombination events between unimolecular decomposition products or between a product and an intact FOX-7 molecule. researchgate.net For instance, the cleavage of a C-NH₂ bond is a highly endothermic process (461 kJ/mol) that produces an amino radical (NH₂), which can then engage in further reactions. rsc.org

The table below summarizes key findings from computational studies on bimolecular reaction pathways.

Reaction TypeDescriptionSignificanceSource
Bimolecular RecombinationUnimolecular decomposition products (e.g., radicals) recombine to form more stable final products like NH₂OH, NH₂NO, H₂O, and NH₃.Energetically more favorable for the formation of many observed decomposition products compared to purely unimolecular pathways. researchgate.net researchgate.net
Radical-Molecule InteractionThe NO₂ radical, a primary decomposition product, reacts with an intact FOX-7 molecule.This interaction lowers the subsequent decomposition energy barrier of the FOX-7 molecule, accelerating the overall decomposition process. researchgate.net researchgate.net
Amino Radical FormationThe C-NH₂ bond cleaves, forming an amino radical (NH₂).This is a highly endothermic step (461 kJ/mol), producing a reactive intermediate that can participate in various bimolecular reactions. rsc.org rsc.org

Influence of Crystal Environment and Intermolecular Interactions on Decomposition Energetics

The energetic properties and decomposition pathways of FOX-7 are significantly influenced by its solid-state crystal environment. The packing of molecules in the crystal lattice introduces intermolecular interactions, primarily extensive hydrogen bonding within layers and van der Waals forces between layers, which alter the decomposition barriers compared to an isolated gas-phase molecule. researchgate.netuhmreactiondynamics.org

Computational studies using density functional theory (DFT) have systematically investigated these effects by modeling the decomposition of a central FOX-7 molecule within increasingly complex environments: from a single molecule (gas phase) to a 1-layer sheet, a 2-layer surface, and a 3-layer bulk crystal. uhmreactiondynamics.org The results consistently show that the encapsulated environment of the crystal increases the energy barriers for decomposition. uhmreactiondynamics.org This is attributed to the need to break or rearrange intermolecular hydrogen bonds during the reaction process. uhmreactiondynamics.org For example, the barrier for H-migration increases by 41.9 kJ/mol in a sheet environment compared to the gas phase because an intermolecular hydrogen bond must be broken first. uhmreactiondynamics.org

This stabilizing effect of the crystal lattice means that the condensed phase of FOX-7 is less sensitive (i.e., has higher decomposition barriers) than the gas-phase molecule. uhmreactiondynamics.org While the energetics are altered, the primary initial decomposition pathways themselves remain largely the same. uhmreactiondynamics.org Calculations suggest that the initial decomposition of FOX-7 is most likely to occur at the surface of the crystal. uhmreactiondynamics.org The electronic structure of the FOX-7 crystal is characterized by flat frontier bands, indicating that the molecular states are only slightly perturbed by the crystalline environment. researchgate.net

The following table presents data on how the decomposition barriers of FOX-7 increase with the complexity of the molecular environment.

Decomposition PathwayEnvironmentEnergy Barrier Increase (relative to gas phase)Source
H-migrationSheet (1-Layer)+41.9 kJ/mol uhmreactiondynamics.org
C–NO₂ DissociationSheet (1-Layer)+20.2 kJ/mol uhmreactiondynamics.org
C–NH₂ DissociationSheet (1-Layer)+70.2 kJ/mol uhmreactiondynamics.org
General DecompositionBulk CrystalBarriers are highest in the bulk, indicating the greatest stability. uhmreactiondynamics.org

Synthetic Methodologies for Ethene 1,1 Diamine and Its Derivatives

Development of Novel Synthetic Routes to 1,1-Diaminoalkenes

A prominent method for the synthesis of 1,1-diaminoalkenes involves the addition-elimination reaction of amines with gem-difluoroalkenes. researchgate.netchim.it This nucleophilic vinylic substitution occurs in a stepwise manner. The first step is the addition of an amine to the double bond of the gem-difluoroalkene, followed by the elimination of a fluoride (B91410) ion to form a fluoroenamine. A second nucleophilic attack by another amine molecule and subsequent elimination of the remaining fluoride ion yields the desired 1,1-diaminoalkene. chim.it This method has been successfully applied to synthesize a variety of polycondensed heterocycles. researchgate.netresearchgate.netdntb.gov.ua

The reaction of N-heterocycles, such as indoles, with 1,1-difluoroalkenes results in a twofold addition-elimination to produce 1,1-diaminoalkenes. researchgate.netdntb.gov.ua These intermediates can then be transformed into various complex heterocyclic systems. researchgate.netdntb.gov.ua

Table 1: Examples of Addition-Elimination Reactions for 1,1-Diaminoalkene Synthesis This table is interactive. Click on the headers to sort.

Starting Material (1,1-difluoroalkene) Amine Product (1,1-diaminoalkene derivative) Reference
1-(2,2-difluoroethenyl)-4-methylbenzene Morpholine Morpholine-substituted 1,2,3-triazole beilstein-journals.org
1,1-difluoro-2,2-di(2-bromophenyl)ethene N-heterocycles X-shaped aza researchgate.netorganic-chemistry.orghelicene precursor researchgate.net
General gem-difluoroalkenes Primary/Secondary Amines Substituted 1,1-diaminoalkenes chim.it

A metal-free, direct oxidative coupling strategy has been developed for the synthesis of substituted diaminoalkenes. nih.govacs.orgacs.org This method involves the cross-coupling of enamines and electron-deficient amines through an oxidative C(sp²)–N bond formation. nih.govacs.orgacs.org The reaction is typically mediated by a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) and uses tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgnih.govacs.orgacs.orgresearchgate.net This approach is notable for its use of readily available starting materials, a broad substrate scope, and its transition-metal-free nature. nih.govacs.orgacs.org

The reaction proceeds effectively with various enamines, including those with either electron-donating or electron-withdrawing groups on the aromatic ring. acs.org Heterocyclic rings, such as pyridyl and furyl, can also be incorporated, though sometimes with lower yields. acs.org This strategy represents an efficient organocatalytic route to synthetically useful diaminoalkene derivatives. nih.govacs.orgacs.org

A well-established route to specific ethene-1,1-diamine (B14131556) derivatives, such as 1,1-diamino-2,2-dinitroethene (FOX-7), involves the nitration and subsequent hydrolysis of heterocyclic precursors. sci-hub.seresearchgate.netlookchem.com A common starting material for this process is 2-methylpyrimidine-4,6-dione or its tautomer, 4,6-dihydroxy-2-methylpyrimidine. sci-hub.seresearchgate.netlookchem.com

The synthesis begins with the nitration of the pyrimidine (B1678525) derivative using a mixture of nitric and sulfuric acids. sci-hub.seresearchgate.net This step yields a highly nitrated intermediate, 2-(dinitromethylidene)-5,5-dinitrodihydropyrimidine-4,6(1H,5H)-dione. sci-hub.se Subsequent hydrolysis of this intermediate leads to the opening of the pyrimidine ring, affording the desired 1,1-diamino-2,2-dinitroethene along with byproducts. sci-hub.seumich.edu Researchers have focused on optimizing this process to improve yields and safety, as some intermediates can be unstable. sci-hub.seresearchgate.net Alternative precursors, such as 2-methyl-creatinine, have also been investigated to circumvent the formation of hazardous byproducts. sci-hub.se

A novel synthetic route has been established for the conversion of N,N'-ethylene-bridged bis-2-aryl-pyrrolinium cations into E-diaminoalkenes. scispace.comnih.govresearchgate.net This transformation is achieved through a stepwise two-electron reduction. The initial one-electron reduction of the bis-pyrrolinium salt generates a radical cation, which then undergoes a second one-electron reduction to form a diradical. scispace.com This diradical species subsequently abstracts hydrogen atoms from the ethylene (B1197577) bridge, leading to the formation of the electron-rich E-diaminoalkene. scispace.comnih.govresearchgate.net

This process is reversible; the E-diaminoalkenes can be oxidized back to the starting bis-pyrrolinium salts via a two-electron oxidation, though the forward and reverse pathways are not identical. nih.gov This synthetic strategy has been thoroughly characterized using a combination of spectroscopic, crystallographic, and electrochemical methods, providing a unique pathway to specific diaminoalkene structures. nih.govresearchgate.net A similar conversion has also been demonstrated starting from N,N′-1,2-propylene-bridged bis-2-phenyl-pyrrolinium cations. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis, particularly using transition metals, offers powerful tools for the synthesis of this compound and its derivatives, often providing high efficiency and selectivity for C-N bond formation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of C-N bonds in the synthesis of this compound derivatives. rsc.orgacs.org These reactions, such as the Buchwald-Hartwig amination, typically involve the coupling of an amine with an aryl or vinyl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net The general mechanism involves oxidative addition of the halide to the Pd(0) complex, followed by coordination of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst. tandfonline.com

While direct Pd-catalyzed synthesis of ethene-1,1-diamines is a specific application, the broader field of Pd-catalyzed C-N bond formation provides the fundamental principles for such transformations. acs.orgnih.govnih.gov The choice of ligand is critical to avoid side reactions, such as the diarylation of primary amines. acs.org These catalytic systems have been used to construct a wide array of nitrogen-containing compounds, including complex heterocycles derived from diamine precursors. researchgate.netacs.org For example, palladium catalysts have been used in the intramolecular C-N cyclization of 1,1-diaminoalkenes, which were themselves formed from 1,1-difluoroalkenes, to create polycondensed heterocyclic systems. researchgate.net

Table 2: Overview of Catalytic Systems in C-N Bond Formation Relevant to Diaminoalkene Synthesis This table is interactive. Click on the headers to sort.

Catalyst System Reaction Type Substrates Key Features Reference
TBAI/TBHP Oxidative C(sp²)–N Coupling Enamines, Electron-deficient amines Metal-free, organocatalytic organic-chemistry.orgnih.govacs.orgacs.org
Pd(OAc)₂/Ligand Cross-Coupling (e.g., Buchwald-Hartwig) Aryl/Vinyl Halides, Amines High generality for C-N bond formation acs.orgnih.gov
Copper(I) bromide/DTBP Oxidative Coupling/Rearrangement Propargylamines, Methylene compounds C-N bond activation, formal 1,3-amino migration acs.org
Pd₂(dba)₃/P(t-Bu)₂-o-biphenyl "One-pot" Triarylamine Synthesis Aniline, two different Aryl Halides Efficient one-pot synthesis of complex amines mit.edu

Organocatalytic Systems (e.g., TBAI/TBHP-mediated reactions)

The development of metal-free catalytic systems is a significant goal in modern organic synthesis, aiming to reduce costs and environmental impact. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative. A notable example is the synthesis of substituted diaminoalkenes using a system composed of tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP). acs.orgnih.gov

This method facilitates a direct oxidative cross-coupling of enamines with electron-deficient amines through the formation of a C(sp²)–N bond. acs.orgorganic-chemistry.org In this system, TBAI acts as the catalyst, while TBHP serves as the terminal oxidant. organic-chemistry.org The reaction is highly efficient and valued for its use of readily available starting materials, a broad substrate scope, and its transition-metal-free nature. acs.orgnih.gov The process represents a novel and efficient strategy for accessing synthetically useful diaminoalkene derivatives. x-mol.com

The general applicability of this TBAI/TBHP-mediated system is demonstrated by its tolerance for a variety of functional groups on both the enamine and amine coupling partners. Research has shown that various α-ketoenamines and imides can be successfully coupled to produce the corresponding diaminoalkenes in good yields. organic-chemistry.org

Table 1: Substrate Scope in TBAI/TBHP-Mediated Synthesis of Diaminoalkenes This table is a representative summary based on findings reported in the literature. organic-chemistry.org

Enamine ReactantAmine ReactantProduct Yield
1-phenyl-2-(pyrrolidin-1-yl)ethan-1-onePhthalimideGood
1-(4-chlorophenyl)-2-(piperidin-1-yl)ethan-1-oneSaccharinHigh
1-p-tolyl-2-(morpholino)ethan-1-oneN-phenyl-p-toluenesulfonamideModerate-Good
1-cyclohexyl-2-(pyrrolidin-1-yl)ethan-1-onePhthalimideGood

Rational Design of Stereoselective Syntheses for Substituted Diaminoalkenes

The rational design of synthetic routes to control stereochemistry is fundamental to modern organic chemistry. For substituted diaminoalkenes, achieving stereoselectivity—the preferential formation of one stereoisomer over others—is crucial for their application in areas like materials science and pharmaceuticals. Design strategies often rely on catalyst control, substrate control, or reagent control to influence the geometric outcome (E/Z isomerism) of the alkene.

One successful approach involves the use of transition metal catalysts with specific ligands that can direct the stereochemical course of a reaction. For instance, nickel-catalyzed cascade reactions have been developed that lead to the formation of all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org In these systems, the steric and electronic properties of phosphine (B1218219) ligands are critical for achieving high levels of regio- and stereocontrol. rsc.org Similarly, palladium-catalyzed cascade cyclocarbopalladation reactions have been shown to produce tetrasubstituted methylene-dihydroisoquinolinones with high regio- and stereoselectivity. nih.gov

Substrate-based control is another powerful strategy, where the stereochemistry of the final product is dictated by a chiral center present in the starting material. A versatile stereoselective route for synthesizing certain complex molecules starts from an optically active precursor like (R)-epichlorohydrin. nih.gov By building the rest of the molecule from this chiral starting point using stereoconservative or stereospecific reactions, the desired final stereochemistry can be achieved. nih.gov This principle of transferring stereochemical information from the substrate to the product is a cornerstone of asymmetric synthesis.

Mechanistic Elucidation of Synthetic Transformations (e.g., domino C-N coupling/hydroamination/C-H arylation)

Understanding the reaction mechanism is key to optimizing conditions and expanding the scope of synthetic transformations. Domino reactions, where multiple bond-forming events occur sequentially in a single pot, are of particular interest due to their efficiency and atom economy. A well-studied example is the Palladium(0)-catalyzed domino reaction that combines C-N coupling, hydroamination, and intramolecular C-H arylation to build complex heterocyclic structures. rsc.orgnih.gov

This domino process has been successfully applied to the synthesis of azaindolo[1,2-f]phenanthridines and related benzothieno-pyrrolophenanthridines. nih.govresearchgate.net The elucidation of the mechanism for this transformation suggests a three-step sequence:

Intermolecular C-N Coupling: The catalytic cycle typically begins with a palladium(0)-catalyzed C-N cross-coupling between an aryl halide and an amine, a process akin to the Buchwald-Hartwig amination.

Intramolecular Hydroamination: The intermediate formed in the first step contains an alkyne moiety. The palladium catalyst then facilitates an intramolecular hydroamination, where the N-H bond adds across the carbon-carbon triple bond to form a new five- or six-membered ring. rsc.orgresearchgate.net

Intramolecular C-H Arylation: The final step is an intramolecular C-H activation/arylation reaction. The organopalladium intermediate reacts with a C-H bond elsewhere in the molecule to form the final aromatic ring system, regenerating the Pd(0) catalyst to complete the cycle. rsc.orgnih.gov

Control experiments and optimization studies have been crucial in supporting this proposed pathway. For example, it was found that a higher temperature is often essential for the final C-H arylation step to proceed efficiently. researchgate.net This detailed mechanistic understanding allows for the rational modification of catalysts, substrates, and conditions to synthesize a wide variety of complex nitrogen-containing polycyclic aromatic compounds. researchgate.net

Reactivity and Organic Transformations Involving Ethene 1,1 Diamine

Role as Key Synthetic Intermediates and Building Blocks

Ethene-1,1-diamines are not merely chemical curiosities; they are powerful intermediates in synthetic chemistry. Their bifunctional nature, possessing both a nucleophilic carbon and basic nitrogen atoms, allows for the strategic construction of complex molecular architectures.

As electron-rich alkenes, ethene-1,1-diamines readily participate in nucleophilic addition reactions with various electrophiles. publish.csiro.aubyjus.com The double bond acts as the nucleophile, attacking electron-deficient centers. A notable example is the reaction of N,N'-disubstituted ethene-1,1-diamines with quinones. publish.csiro.au

The reaction between a nucleophile like N,N'-dimethyl-N,N'-diphenylethene-1,1-diamine and an electrophilic 1,4-quinone proceeds via a 1:1 addition process. publish.csiro.au The initial step is the nucleophilic attack of the enediamine on a quinonoid carbon, which leads to the formation of a zwitterionic intermediate. publish.csiro.au This intermediate, an amidinium system, is comparatively stable and ultimately leads to a highly conjugated enediamine as the final product. publish.csiro.au This contrasts with the reactivity of analogous 1,1-dialkoxyethenes, which can proceed via 1:2 addition processes under similar conditions. publish.csiro.au

This compound (B14131556) DerivativeElectrophileSolventProduct TypeReference
N,N'-dimethyl-N,N'-diphenylthis compound1,4-NaphthoquinoneDimethyl sulfoxide1:1 Adduct (highly conjugated enediamine) publish.csiro.au
N,N'-dimethyl-N,N'-diphenylthis compound2-Chloro-1,4-naphthoquinoneNot specified1:1 Adduct (substitution at the unsubstituted carbon) publish.csiro.au
N,N'-dimethyl-N,N'-diphenylthis compoundJugloneNot specified1:1 Adduct (attack at position 2) publish.csiro.au

Electrophilic substitution reactions, where an electrophile replaces a functional group (typically a hydrogen atom), are characteristic of aromatic compounds like benzene (B151609). wikipedia.orgsavemyexams.com For simple alkenes, the typical reaction with an electrophile is addition, not substitution. savemyexams.com In the case of this compound, its high electron density makes it highly susceptible to electrophilic attack, but this generally leads to addition or polymerization rather than a clean substitution at the carbon backbone.

However, the reactivity pattern can be altered by introducing powerful functional groups. A prominent example is 2,2-dinitrothis compound (also known as FOX-7), a compound with a significant "push-pull" electronic effect. researchgate.net The two electron-donating amino groups "push" electron density into the double bond, while the two electron-withdrawing nitro groups "pull" density away. researchgate.net This unique electronic arrangement enables reactivity patterns not typically observed in the parent compound, including electrophilic substitution. researchgate.net Therefore, while electrophilic substitution is not a characteristic reaction of unsubstituted this compound, it can be a viable pathway for its highly functionalized derivatives.

Cyclization Reactions and Heterocycle Formation

The true synthetic power of ethene-1,1-diamines is showcased in their application to form a diverse array of heterocyclic compounds. They can serve as versatile three-carbon building blocks or participate in more complex cascade reactions.

A powerful, modern strategy for constructing complex, fused heterocyclic systems involves the transformation of 1,1-diaminoalkenes (the class to which this compound belongs) via C-H arylation. researchgate.netresearchgate.net This methodology allows for the synthesis of a variety of polycondensated heterocycles. Research has shown that the reaction of N-heterocycles with 1,1-difluoroalkenes results in a twofold addition-elimination sequence to generate 1,1-diaminoalkene intermediates. researchgate.netresearchgate.net These intermediates can then be subjected to intramolecular C-H arylation to forge complex ring systems, including:

Indoloisoquinolines researchgate.netresearchgate.net

Thienoindolizines researchgate.netresearchgate.netnih.gov

Oxepines researchgate.netresearchgate.net

Helicenes researchgate.netresearchgate.net

This approach highlights the role of the this compound core as a linchpin in domino reactions that rapidly build molecular complexity. For instance, a series of thienoindolizine isomers were synthesized using a one-pot, two-step procedure where a base-mediated nucleophilic substitution of fluorine atoms by nitrogen heterocycles formed the key 1,1-diaminoalkene, which was then cyclized via a Pd-catalyzed intramolecular reaction. nih.gov

Imidazolidinones, also known as ethyleneureas, are five-membered cyclic ureas that are important structural motifs in pharmaceuticals. mdpi.com Their synthesis is most commonly achieved via the cyclization of ethane-1,2-diamine (ethylenediamine) with a carbonyl source like phosgene, urea (B33335), or carbon dioxide. mdpi.comgoogle.comacs.orgatamanchemicals.comresearchgate.net

While this compound is not the direct precursor for imidazolidinones, a synthetic connection between these structures exists. For example, dihydroimidazole (B8729859) N-oxides can undergo a 1,3-dipolar cycloaddition with alkyne dipolarophiles, followed by ring opening, to afford ene-1,1-diamines. rsc.orgsoton.ac.uk This demonstrates a pathway from a related heterocyclic system to an ene-1,1-diamine, highlighting the chemical relationship between these compound classes.

Derivatives of this compound are excellent precursors for the synthesis of fused pyrimidine (B1678525) systems like pyrrolo[1,2-a]pyrimidines. rsc.orgresearchgate.net These scaffolds are of interest in medicinal chemistry and as dyes. researchgate.net

A well-established method involves the reaction of 2-nitroethene-1,1-diamines with α-bromoacetophenones in the presence of a base such as potassium carbonate. rsc.orgresearchgate.net The reaction is proposed to proceed through a cascade mechanism:

An initial aza-ene reaction occurs between the 2-nitrothis compound (B51415) and the α-bromoacetophenone. rsc.org

The resulting intermediate undergoes tautomerization. rsc.org

A subsequent intramolecular cyclization yields the final pyrrolo[1,2-a]pyrimidine (B7980946) product. rsc.org

This transformation provides a straightforward route to a variety of substituted pyrrolo[1,2-a]pyrimidines in high yields.

2-Nitrothis compound Precursorα-Bromoacetophenone DerivativeBase/SolventProductReference
N,N'-dibenzyl-2-nitrothis compound2-bromo-1-phenylethan-1-oneK₂CO₃ / DMF1,3-dibenzyl-2-phenyl-7-nitro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine rsc.orgresearchgate.net
2-nitro-N,N'-diphenylthis compound2-bromo-1-(4-chlorophenyl)ethan-1-oneK₂CO₃ / DMF2-(4-chlorophenyl)-7-nitro-1,3-diphenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine rsc.orgresearchgate.net
1-(2-nitrovinyl)imidazolidine2-bromo-1-(4-bromophenyl)ethan-1-oneK₂CO₃ / DMF7-(4-bromophenyl)-8-nitro-2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidine rsc.orgresearchgate.net

Bridged Heterocycles from Cyclic Nitroenediamines

Cyclic nitro-ene-1,1-diamines, which can be synthesized from the reaction of 1,1-bis(methylthio)-2-nitroethene with diamines, serve as versatile precursors for the synthesis of bridged heterocyclic compounds. rsc.org For instance, the reaction of a cyclic nitroenediaamine with ninhydrin (B49086) and malononitrile (B47326) leads to the formation of fused oxa-aza[3.3.3]propellanes through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. rsc.org

Another approach involves a one-pot reaction of ninhydrin, malononitrile, and 1-(methylthio)nitroenamine under mild conditions to produce bridged heterocycles. rsc.org These reactions highlight the utility of cyclic nitroenediamines as key building blocks in constructing complex, polycyclic architectures. rsc.orgresearchgate.net The synthesis of these bridged structures is often achieved through catalyst-free methods or by using catalysts like piperidine. researchgate.net

Table 1: Examples of Bridged Heterocycle Synthesis

Reactants Reagents/Conditions Product Type Ref.
Cyclic nitroenediaamine, Ninhydrin, Malononitrile Knoevenagel condensation, Michael addition, Intramolecular cyclization Fused oxa-aza[3.3.3]propellanes rsc.org
Ninhydrin, Malononitrile, 1-(Methylthio)nitroenamine Mild conditions Bridged heterocycles rsc.org

C-H Arylation and Other Carbon-Carbon Bond Forming Reactions

While direct C-H arylation of this compound is not extensively documented in the provided results, its derivatives are involved in various carbon-carbon bond-forming reactions. The bifunctional nature of the molecule, with its two primary amine groups, allows it to readily form derivatives that can participate in further transformations. smolecule.com For instance, the formation of Schiff bases from this compound and aldehydes or ketones is a common reaction. wikipedia.orgmocedes.orgresearchgate.nettsijournals.com These Schiff base ligands can then be used in catalytic processes that may involve C-C bond formation.

The reactivity of the amine groups allows for acylation and alkylation reactions, which modify the diamine structure for subsequent applications. smolecule.com The resulting derivatives can be utilized in the synthesis of more complex molecules.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound and its derivatives has been a subject of study. The electrochemical reduction of 2,2-dinitrothis compound (FOX-7), a related compound, has been investigated in various aprotic solvents. researchgate.net Studies have shown that instead of the expected eight-electron reduction of the nitro groups, only two electrons are consumed in the initial steps. researchgate.net The process involves the formation of radical intermediates. researchgate.netnih.gov

In aqueous media, the polarographic reduction of FOX-7 corresponds to an 18-electron process, which would lead to ethan-1,2-diamine. researchgate.net However, exhaustive electrolysis results in the degradation of the compound, producing gaseous products like N₂, N₂O, NO, and NH₃, initiated by an electrochemical process. researchgate.net This suggests a complex, electrochemically-initiated degradation pathway rather than a simple reduction. researchgate.net The presence of nitro groups in derivatives of this compound significantly influences their redox properties. ontosight.ai

The electrochemical oxidation of 1,2-ene-diamines has also been studied, revealing a mechanism of two successive one-electron reversible waves, leading to the formation of a cation-radical that can undergo further reactions. researchgate.net

Coordination Chemistry Applications as Ligands

This compound and its isomer, ethane-1,2-diamine (often abbreviated as "en"), are well-established chelating ligands in coordination chemistry. wikipedia.orgatamanchemicals.comcymitquimica.comatamanchemicals.comatamankimya.comatamanchemicals.comsolubilityofthings.comatamankimya.comquora.com The two nitrogen atoms possess lone pairs of electrons that can donate to a metal center, forming stable chelate complexes. smolecule.comatamankimya.com This bidentate nature makes it a versatile ligand for a wide range of metal ions. collegedunia.com

Schiff bases derived from the condensation of this compound with aldehydes or ketones are also important ligands. wikipedia.orgmocedes.orgtsijournals.comijcmas.com These ligands can form stable complexes with various transition metals, including Co(II), Ni(II), Hg(II), Cu(II), Zn(II), and Fe(II). mocedes.orgijcmas.com The coordination often occurs through the nitrogen atoms of the azomethine group. mocedes.org

Table 2: Coordination Complexes of this compound and its Derivatives

Metal Ion Ligand Resulting Complex Type Ref.
Cobalt(III) Ethane-1,2-diamine [Co(en)₃]³⁺ wikipedia.orgatamanchemicals.com
Zinc(II) Ethane-1,2-diamine [Zn(en)₃]²⁺ iucr.org
Co(II), Ni(II), Hg(II) N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine (Schiff base) Solid, air and moisture stable complexes mocedes.org

This compound and its derivatives are crucial in the study of interactions with metal atoms and clusters. The coordination of these ligands to metal centers can lead to the formation of discrete molecular complexes or extended structures. For example, ethane-1,2-diamine coordinates to Zn(II) to form a distorted octahedral [Zn(en)₃]²⁺ cation. iucr.org

Computational studies have explored the interaction of 1,1-diamino-2,2-dinitroethene (FOX-7) with metal atoms like aluminum and gallium. researchgate.netresearchgate.net These studies investigate the geometries, spectral properties, and quantum chemical data of the resulting composites. The interaction with aluminum can induce the breaking of the N-O bond in the nitro group. researchgate.net

Furthermore, ethane-1,2-diamine is used as a solvent in the synthesis of polybismuthide clusters from intermetallic solids, highlighting its role in facilitating complex inorganic reactions. researchgate.netnih.gov The ability of the diamine to coordinate to metal centers is also evident in the formation of complex nickel-tantalum oxide clusters where it acts as a ligand. iucr.org

Advanced Characterization Techniques in Research on Ethene 1,1 Diamine

Spectroscopic Methods for Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are indispensable tools for investigating the molecular structure and bonding of ethene-1,1-diamine (B14131556) and its derivatives. These methods provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For derivatives of this compound, ¹H-NMR and ¹³C-NMR are particularly informative.

In a study of Schiff bases derived from the condensation of benzene-1,4-dicarboxaldehyde and ethane-1,2-diamine, ¹H and ¹³C NMR were used for characterization. scirp.org For a related linear Schiff base, the following NMR data were recorded in DMSO-d6:

¹H NMR (600 MHz): δ 2.49 (s, 4H), 2.87 (s, 4H), 5.42 (s, 2H), 7.19 - 8.44 (m, 12H). scirp.org

Another study on a different Schiff base ligand in CDCl₃-d₆ reported:

¹H NMR (600 MHz): δ 0.03 (s, 2H), 1.21 (s, 2H), 5.26 (q, 2H,), 7.24 (s, 2H), 7.87 - 8.22 (m, 4H), 10.24 - 9.95 (m, 2H). scirp.org

¹³C NMR (150 MHz): δ 77.01, 77.23, 77.44, 140.21, 140.00, 129.74 - 130.8, 181.77, 191.67. scirp.org

While these examples are for derivatives, they illustrate the type of information that can be obtained. For this compound itself, one would expect characteristic signals for the vinyl protons and the amine protons in the ¹H-NMR spectrum, and for the sp²-hybridized carbons in the ¹³C-NMR spectrum. The chemical shifts would be influenced by the electron-donating amino groups.

³¹P NMR is not directly applicable to this compound as it lacks phosphorus atoms. However, it would be a relevant technique for studying phosphorylated derivatives of the compound.

NMR Data for a Linear Schiff Base Derivative in DMSO-d6
Nucleus Chemical Shift (δ) in ppm
¹H2.49 (s, 4H), 2.87 (s, 4H), 5.42 (s, 2H), 7.19 - 8.44 (m, 12H)
NMR Data for a Schiff Base Ligand in CDCl₃-d₆
Nucleus Chemical Shift (δ) in ppm
¹H0.03 (s, 2H), 1.21 (s, 2H), 5.26 (q, 2H,), 7.24 (s, 2H), 7.87 - 8.22 (m, 4H), 10.24 - 9.95 (m, 2H)
¹³C77.01, 77.23, 77.44, 140.21, 140.00, 129.74 - 130.8, 181.77, 191.67

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FT-IR spectra provide key information about the N-H and C=C bonds.

In studies of related Schiff bases and the energetic material FOX-7 (1,1-diamino-2,2-dinitroethene), FT-IR spectroscopy was a primary characterization method. scispace.comjmst.inforsc.orgrsc.org For a Schiff base ligand, characteristic IR bands were observed at 3345 cm⁻¹ for N-H stretching, 1623 cm⁻¹ for C=N stretching, and in the 1525-1340 cm⁻¹ region for C-N and C=C stretching and C-H bending vibrations. scirp.org Another related ligand showed a C=N stretch at 1638 cm⁻¹. scirp.org

The FT-IR spectrum of this compound is expected to show:

N-H stretching vibrations: Typically in the range of 3300-3500 cm⁻¹. The presence of two bands in this region would suggest symmetric and asymmetric stretching modes of the primary amine groups.

C=C stretching vibration: Around 1650-1600 cm⁻¹.

N-H bending vibrations: In the region of 1650-1580 cm⁻¹.

C-N stretching vibrations: Approximately in the 1350-1000 cm⁻¹ range.

Characteristic FT-IR Absorption Bands for a Schiff Base Ligand
Vibrational Mode Frequency (cm⁻¹)
N-H stretch3345
C=N stretch1623
C-N, C=C stretch, C-H bend1525-1340

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The "push-pull" nature of this compound, with its electron-donating amino groups and the π-system of the double bond, gives rise to characteristic absorptions in the UV-Vis spectrum.

For a Schiff base derived from benzene-1,4-dicarboxaldehyde and ethane-1,2-diamine, UV-Vis absorptions were observed at 198, 243, and 340 nm. scirp.org Another related ligand showed absorptions at 232 and 324 nm. scirp.org These absorptions are typically due to π → π* and n → π* transitions. In a computational study of the interaction between trans-retinol and FOX-7, the UV-Vis spectrum of the composite system showed a bathochromic shift (a shift to longer wavelengths) compared to the individual components, indicating strong interaction. purkh.com

The UV-Vis spectrum of this compound itself would be expected to show absorptions corresponding to the electronic transitions within its chromophore. The exact wavelengths would be sensitive to the solvent and any substitution on the molecule.

UV-Vis Absorption Maxima for Schiff Base Derivatives
Compound λmax (nm)
Ligand 1198, 243, 340
Ligand 4232, 324

Electron Spin Resonance (ESR) for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is particularly useful for studying reaction mechanisms that involve radical intermediates.

In the context of this compound, ESR would be employed to study its behavior in redox reactions where radical cations or anions might be formed. For instance, the electrochemical reduction of the related compound FOX-7 has been shown to produce radical intermediates. researchgate.net An ESR study of copper(II) complexes with ethylenediamine (B42938) has also been reported, demonstrating the utility of this technique in characterizing paramagnetic metal complexes of diamines. aip.org

A typical ESR experiment involves placing the sample in a magnetic field and irradiating it with microwaves. The absorption of microwaves is detected, and the resulting spectrum provides information about the electronic structure of the radical species. The g-factor and hyperfine splitting patterns are key parameters obtained from an ESR spectrum that help in identifying the radical.

Time-Resolved Raman Spectroscopy in Decomposition Studies

Time-resolved Raman spectroscopy is a powerful technique for studying the dynamics of chemical reactions and structural changes on very short timescales. It has been applied to investigate the decomposition of energetic materials like FOX-7 under shock compression. acs.orgaip.org

In these studies, a sample is subjected to a rapid change in conditions (e.g., a shock wave), and Raman spectra are collected at different time delays. This allows researchers to follow the evolution of vibrational modes, providing insights into structural transformations and the formation of decomposition products. For FOX-7, time-resolved Raman spectroscopy revealed shock-induced structural phase transformations at lower pressures and the onset of chemical decomposition at higher pressures. acs.orgaip.org The technique was sensitive enough to detect molecular-level changes that were not observable with other methods. aip.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

The crystal structure of the related compound FOX-7 has been determined by single-crystal X-ray diffraction. iucr.org The study revealed that the molecule has a "push-pull" character with extensive conjugation. The ethylene (B1197577) bond length of 1.456(2) Å is intermediate between a typical C-C single bond (1.54 Å) and a C=C double bond (1.34 Å). iucr.org The crystal packing is characterized by infinite two-dimensional, wave-shaped layers with extensive intermolecular hydrogen bonding within the layers and van der Waals interactions between them. iucr.org This packing explains some of its physical properties, such as its high thermal stability and low sensitivity. iucr.org

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional atomic or molecular structure of a compound. uol.de This method has been instrumental in characterizing derivatives of this compound. For instance, studies on 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) reveal a molecule with extensive intra- and intermolecular hydrogen bonding, which contributes to its notable stability. iucr.org The ethylene bond distance in FOX-7 is 1.456 (2) Å, which is intermediate between a typical single C-C bond (1.54 Å) and a double C=C bond (1.34 Å). iucr.org The molecular configuration of the carbon and amino-nitrogen atoms is nearly planar. iucr.org The crystal structure is composed of infinite two-dimensional, wave-shaped layers held together by extensive intermolecular hydrogen bonding within the layers and van der Waals forces between them. iucr.org

The ambient, stable α phase of FOX-7 possesses a monoclinic crystal system with a P21/n space group. osti.gov Synchrotron single-crystal X-ray diffraction has been employed to study its high-pressure structures, providing critical data for understanding its stability. acs.orgosti.gov

Table 1: Crystallographic Data for 1,1-diamino-2,2-dinitroethylene (α-FOX-7) at Ambient Conditions

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
Ethylene C=C Bond Distance1.456 (2) Å iucr.org

This interactive table provides a summary of the crystallographic data for the α phase of FOX-7.

High-Pressure Crystal Structure Studies

The behavior of this compound derivatives under extreme pressure is a key area of research. High-pressure studies on FOX-7, using techniques like synchrotron single-crystal X-ray diffraction and Raman spectroscopy, reveal significant structural transformations. osti.govacs.org

At approximately 2 GPa, the ambient α phase transitions to an α′ phase, which shares the same P21/n space group but with subtle molecular and intermolecular changes. osti.govacs.org A more significant transformation occurs at about 4.5 GPa, where the α′ phase transitions to the ε phase, which has a triclinic structure with a P1 space group. osti.govacs.org This transition involves the flattening of the molecules and the formation of planar layers. acs.orgosti.gov

These pressure-induced phase transitions are associated with changes in the balance between interlayer van der Waals forces and in-layer hydrogen bonding. acs.org Despite these transformations, FOX-7 demonstrates remarkable chemical stability at pressures up to 40 GPa. acs.org The C-NO2 bond is identified as the most compressible chemical bond under high pressure. osti.govacs.org

Table 2: High-Pressure Phase Transitions of FOX-7

PressurePhase TransitionCrystal SystemSpace GroupKey Structural Changes
Ambientα phaseMonoclinicP21/nWaved molecular layers osti.gov
> 2 GPaα → α′MonoclinicP21/nSubtle molecular changes osti.govacs.org
> 4.5 GPaα′ → εTriclinicP1Formation of planar layers, molecular flattening osti.govacs.org

This interactive table summarizes the high-pressure phase transitions observed in FOX-7.

Polymorphism and Phase Transitions in Crystalline Forms

This compound derivatives, such as FOX-7, exhibit complex polymorphism, with multiple crystalline forms (polymorphs) that are stable under different temperature and pressure conditions. researchgate.net At ambient pressure, FOX-7 exists in at least three distinct phases: α, β, and γ. researchgate.net

The α-phase is stable below 373 K. researchgate.net The transition to the β-phase occurs between 373-418 K. researchgate.net The γ-phase is considered stable in the range of 418-423 K. researchgate.net A high-temperature δ-FOX-7 polymorph has also been identified, which is stable above 480 K. researchgate.net

The pressure-temperature (P-T) phase diagram of FOX-7 has been investigated using in situ synchrotron infrared radiation spectroscopy. acs.org This has revealed near-isobaric phase boundaries at approximately 2 GPa (α → I) and 5 GPa (I → II) that persist up to the decomposition temperature. acs.org The ambient pressure, high-temperature α → β transition follows a steep boundary of about 100 °C/GPa. acs.org

Thermal Analysis for Reaction Kinetics and Mechanistic Energetics

Thermal analysis techniques are essential for understanding the reaction kinetics, thermal stability, and decomposition mechanisms of this compound compounds.

Differential Scanning Calorimetry (DSC) for Reaction Pathway Analysis

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, providing information on thermal transitions. torontech.comautomotivepapers.comtainstruments.com DSC studies on FOX-7 show an endothermic peak corresponding to the α to β phase transition. rsc.org For raw FOX-7, this transition occurs around 116.51 °C. rsc.org

DSC can also be used to study the kinetics of thermal decomposition. rsc.org By performing experiments at different heating rates, kinetic parameters such as the apparent activation energy (E) and the pre-exponential constant (A) can be calculated using methods like the Kissinger and Ozawa methods. rsc.org For spherical FOX-7, the apparent activation energy was determined to be approximately 314.03 kJ mol⁻¹ (Kissinger) and 306.82 kJ mol⁻¹ (Ozawa). rsc.org

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is indicative of decomposition and other chemical reactions involving mass loss. intertek.com TGA of raw FOX-7 shows a two-stage mass loss. The first stage begins around 219.49 °C and completes at 242.20 °C, with a mass loss of 33.3%. rsc.org The second stage finishes at 306.50 °C with an additional 54.8% mass loss. rsc.org In contrast, a spherical form of FOX-7 exhibits a single-stage mass loss of 87.7% between 229.52 °C and 248.78 °C. rsc.org This suggests that the decomposition pathway can be influenced by the material's morphology.

Table 3: TGA Decomposition Data for FOX-7

Sample FormDecomposition StagesTemperature Range (°C)Mass Loss (%)
Raw FOX-7Stage 1219.49 - 242.2033.3 rsc.org
Stage 2- 306.5054.8 rsc.org
Spherical FOX-7Single Stage229.52 - 248.7887.7 rsc.org

This interactive table presents the thermal decomposition data for different forms of FOX-7 as measured by TGA.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition

Accelerating Rate Calorimetry (ARC) is a technique used to study thermally induced exothermic decomposition reactions under adiabatic conditions, where no heat is exchanged with the surroundings. netzsch.com ARC experiments on spherical FOX-7 were conducted using a heat-wait-search procedure. scispace.com The results showed that when the temperature exceeded 233 °C, there was a sudden increase in temperature and pressure. The temperature rose from 233.57 °C to 269.64 °C in just 0.162 minutes, with the temperature rate reaching a maximum of 2970.96 K min⁻¹ at 269.64 °C. rsc.org The pressure increased from 3.53 bar to 16.60 bar during this event. rsc.org This data is critical for assessing the thermal hazards and ensuring the safe handling and storage of such energetic materials.

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